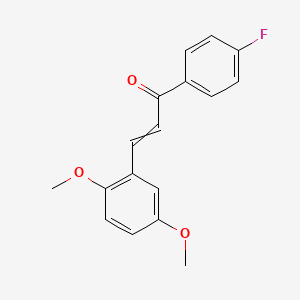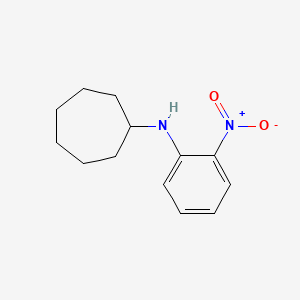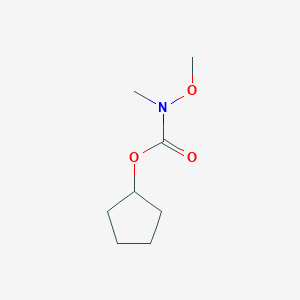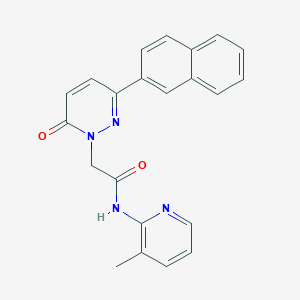
4-CyclopentyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CyclopentyloxyphenylZinc bromide is an organozinc compound with the molecular formula C11H13BrOZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc halides, which are known for their utility in various chemical reactions due to their reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-CyclopentyloxyphenylZinc bromide can be synthesized through the reaction of 4-cyclopentyloxybromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 4-cyclopentyloxybromobenzene: This precursor can be synthesized by reacting 4-bromophenol with cyclopentanol in the presence of an acid catalyst.
Formation of this compound: The 4-cyclopentyloxybromobenzene is then reacted with zinc powder in THF under an inert atmosphere (e.g., nitrogen or argon) to form the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-CyclopentyloxyphenylZinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-CyclopentyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-CyclopentyloxyphenylZinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom in the compound acts as a Lewis acid, coordinating with nucleophiles and electrophiles to promote various chemical transformations. The specific molecular targets and pathways depend on the reaction conditions and the nature of the reactants involved.
Comparison with Similar Compounds
Similar Compounds
PhenylZinc bromide: Another organozinc compound used in similar types of reactions.
4-MethoxyphenylZinc bromide: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
4-EthoxyphenylZinc bromide: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
4-CyclopentyloxyphenylZinc bromide is unique due to the presence of the cyclopentyloxy group, which can impart different reactivity and selectivity compared to other organozinc compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclopentyloxy group can influence the outcome of the reaction.
Properties
Molecular Formula |
C11H13BrOZn |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
bromozinc(1+);cyclopentyloxybenzene |
InChI |
InChI=1S/C11H13O.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
AZUIJZGLAUHYOK-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


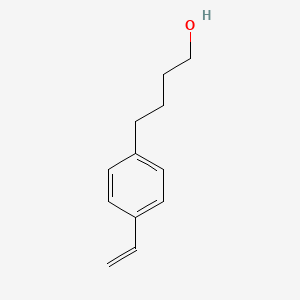
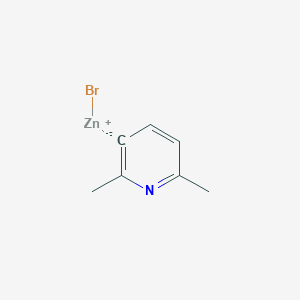
![3-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B14872940.png)
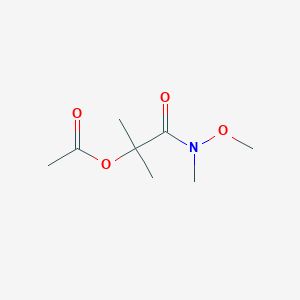
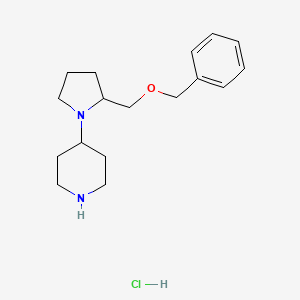


![(1R,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B14872966.png)

![4-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14872968.png)
